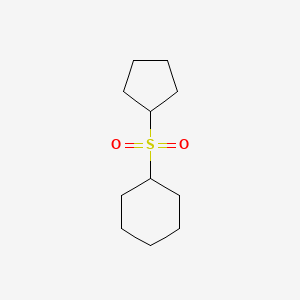

Cyclopentylsulfonylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

10394-46-4 |

|---|---|

Molecular Formula |

C11H20O2S |

Molecular Weight |

216.34 g/mol |

IUPAC Name |

cyclopentylsulfonylcyclohexane |

InChI |

InChI=1S/C11H20O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h10-11H,1-9H2 |

InChI Key |

BGKLUBUZTJGKJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentylsulfonylcyclohexane and Analogues

Direct Synthesis Strategies

Direct synthetic routes to cyclopentylsulfonylcyclohexane and its analogues primarily involve the formation of the sulfonyl group from a pre-existing sulfide (B99878) or the coupling of cyclopentyl and cyclohexyl moieties to a sulfur-containing fragment.

Oxidation Pathways to this compound

A prevalent and straightforward method for the synthesis of sulfones is the oxidation of the corresponding sulfide. For this compound, this would involve the oxidation of cyclopentyl cyclohexyl sulfide. A variety of oxidizing agents and catalytic systems have been developed for this transformation, with a growing emphasis on environmentally benign "green" methods.

Traditional methods often employ strong oxidants, but contemporary research focuses on milder and more selective reagents. Hydrogen peroxide (H₂O₂) is a commonly used oxidant, often in conjunction with a catalyst to enhance its reactivity and selectivity. For instance, 2,2,2-trifluoroacetophenone (B138007) has been demonstrated as an effective organocatalyst for the oxidation of sulfides to sulfones with H₂O₂. Current time information in Bangalore, IN. The reaction conditions can be tuned to selectively yield either the sulfoxide (B87167) or the sulfone. Current time information in Bangalore, IN. Another approach involves the use of cyanuric chloride to activate H₂O₂ for the efficient and selective oxidation of sulfides. nih.gov

Metal-based catalysts are also widely employed. For example, tantalum carbide and niobium carbide can catalyze the oxidation of sulfides with 30% hydrogen peroxide to selectively produce sulfoxides or sulfones, respectively. organic-chemistry.org Silica-based tungstate (B81510) catalysts have also been shown to be effective for this transformation at room temperature. organic-chemistry.org

A notable green oxidant is Oxone (potassium peroxymonosulfate), which can be used for the solid-state oxidation of sulfides to sulfones, offering a clean, safe, and operationally simple protocol. prepchem.com Furthermore, highly atom-economical methods have been developed that utilize a 30% aqueous solution of H₂O₂ at elevated temperatures without the need for a catalyst or organic solvent, converting a diverse range of sulfides to their corresponding sulfones. rsc.org Electrochemical oxidation also presents a modern, reagent-free alternative for converting sulfides to sulfones, where the oxygen in the sulfone group is derived from water. nih.gov

Table 1: Comparison of Oxidation Methods for Sulfide to Sulfone Conversion

| Oxidant/Catalyst System | Reaction Conditions | Advantages |

|---|---|---|

| H₂O₂ / 2,2,2-Trifluoroacetophenone | Mild, tunable selectivity | Organocatalytic, efficient Current time information in Bangalore, IN. |

| H₂O₂ / Cyanuric Chloride | Room temperature | High yield, selective nih.gov |

| H₂O₂ / Tantalum or Niobium Carbide | --- | High yields, catalyst reusability organic-chemistry.org |

| Oxone | Solid-state, room temperature | Green, simple, safe prepchem.com |

| 30% aq. H₂O₂ | 75 °C, solvent-free | Highly atom-economical, catalyst-free rsc.org |

Coupling Reactions Incorporating Cyclopentyl and Cyclohexyl Sulfonyl Moieties

The direct construction of the C-S-C bond is a powerful strategy for synthesizing unsymmetrical sulfones like this compound. A classical and effective method involves the alkylation of a preformed sulfinate salt. For instance, sodium cyclopentanesulfinate can be reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) to yield this compound. A study by Truce and Milionis detailed the preparation of a series of cycloalkyl alkyl sulfones, including dicyclohexyl sulfone and dicyclopentyl sulfone, through the alkylation of the corresponding sodium cycloalkanesulfinates with various alkylating agents in ethanol. acs.orgdatapdf.comresearchgate.net This method is directly applicable to the synthesis of the target compound.

Modern cross-coupling reactions, while more commonly used for aryl sulfones, can also be adapted for alkyl sulfones. For example, methods involving the addition of Grignard or organolithium reagents to a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) generate metal sulfinates in situ, which can then be trapped with electrophiles such as alkyl halides to form sulfones. organic-chemistry.orgorganic-chemistry.org

Novel and Green Synthetic Routes

The principles of green chemistry have driven the development of more sustainable methods for sulfone synthesis. As mentioned in the oxidation pathways, the use of H₂O₂ as an oxidant, especially in water or under solvent-free conditions, represents a significant advancement. Current time information in Bangalore, IN.organic-chemistry.orgrsc.org The solid-state oxidation using Oxone also aligns with green chemistry principles by minimizing solvent waste. prepchem.com

Photocatalysis has emerged as a powerful tool in modern organic synthesis. For instance, a photocatalytic three-component reaction involving an alkene, a sulfur dioxide surrogate, and another component can lead to the formation of sulfones under mild conditions. nih.gov While direct application to this compound is not reported, the underlying principles could be adapted.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound can also be approached by first preparing key precursors, such as cyclopentyl sulfonyl halides or functionalized alicyclic rings, which are then coupled to form the final product.

Preparation of Cyclopentyl Sulfonyl Halides and Related Precursors

Cyclopentanesulfonyl chloride is a key precursor for the synthesis of cyclopentyl sulfones. A common method for its preparation is the chlorosulfonation of cyclopentane (B165970). This can be achieved by reacting cyclopentane with sulfuryl chloride, often with irradiation and in the presence of a catalyst like pyridine. acs.orgdatapdf.com Another method involves the reaction of a cyclopentylmagnesium chloride (a Grignard reagent) with sulfuryl chloride. prepchem.com The synthesis of cyclohexanesulfonyl chloride can be accomplished through similar chlorosulfonation of cyclohexane (B81311). acs.orgdatapdf.com

Once prepared, the sulfonyl chloride can be converted into other useful precursors. For example, reduction of cyclopentanesulfonyl chloride or cyclohexanesulfonyl chloride with a reducing agent like sodium sulfite (B76179) yields the corresponding sodium cyclopentanesulfinate or sodium cyclohexanesulfinate, respectively. acs.orgdatapdf.com These sulfinate salts are excellent nucleophiles for the synthesis of sulfones via alkylation, as described in section 2.1.2.

Table 2: Synthesis of Cycloalkanesulfonyl Chlorides

| Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|

| Cyclopentane | Sulfuryl chloride, pyridine, irradiation | Cyclopentanesulfonyl chloride | 45.3-53.8% acs.orgdatapdf.com |

| Cyclopentylmagnesium chloride | Sulfuryl chloride | Cyclopentanesulfonyl chloride | 70% prepchem.com |

Functionalization of Alicyclic Ring Systems (Cyclopentane and Cyclohexane)

The direct functionalization of C-H bonds in alkanes is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach. Recent advances have shown promise in the direct sulfonylation of C(sp³)-H bonds. For example, photoinduced C-H sulfination of cyclohexane using sodium metabisulfite (B1197395) as a sulfur dioxide source has been demonstrated to produce sodium cyclohexanesulfinate, which can then be alkylated to form sulfones. rsc.org This method provides a direct route from the parent cycloalkane to a key sulfone precursor.

While the direct coupling of a functionalized cyclopentane with a functionalized cyclohexane to form the sulfone bridge is less common, the principles of modern cross-coupling could potentially be applied. This would involve, for example, the preparation of a cyclopentyl boronic acid and a cyclohexyl sulfonyl halide (or vice versa) and their subsequent coupling, though such a specific application for dicycloalkyl sulfones is not extensively documented.

Optimization of Reaction Conditions for Yield and Stereoselectivity

The optimization of reaction conditions is crucial for maximizing the yield of this compound and controlling its stereochemistry, particularly when chiral centers are present or introduced.

For the synthesis via alkylation of sodium cyclopentanesulfinate, the yield of the final sulfone is dependent on the reaction conditions of both the sulfonyl chloride formation and the subsequent alkylation. The chlorosulfonation of cyclopentane to form cyclopentanesulfonyl chloride has been reported with yields around 45-54%. acs.org The subsequent reduction to the sulfinate and alkylation steps also have associated yields that can be optimized by controlling temperature, reaction time, and solvent.

In the more common sulfide oxidation route, the choice of oxidant and catalyst plays a pivotal role in both yield and selectivity. Hydrogen peroxide (H2O2) is a common and environmentally benign oxidant. rsc.orgresearchgate.netorganic-chemistry.org The reaction can be performed using an aqueous solution of H2O2, often at elevated temperatures (e.g., 75 °C), and can be highly atom-economic, sometimes requiring only a small excess of the oxidant. rsc.org For less reactive sulfides, or to achieve higher selectivity for the sulfone over the intermediate sulfoxide, stronger oxidizing systems can be employed. The combination of hydrogen peroxide with acetic acid and a solid acid catalyst like Amberlyst-15 has been shown to be effective for the complete oxidation of sulfides to sulfones. researchgate.net In this system, peracetic acid is formed in situ, which is a more potent oxidizing agent. researchgate.net The reaction parameters such as temperature, concentration of H2O2, and the amount of catalyst can be fine-tuned to optimize the yield of the sulfone. researchgate.net

Stereoselectivity becomes a significant consideration if the cyclopentyl or cyclohexyl rings are substituted, creating chiral centers. While no specific studies on the stereoselective synthesis of this compound were found, general principles for the stereoselective synthesis of sulfones can be applied. The Julia-Kocienski olefination, for example, allows for the stereoselective synthesis of alkenes which can be precursors to functionalized sulfones. organic-chemistry.org For the synthesis of chiral β-amino sulfones, a practical approach involves the addition of a sulfone-stabilized carbanion to an N-(tert-butylsulfinyl) aldimine, which proceeds with high diastereoselectivity. rsc.org The use of chiral catalysts in the oxidation of sulfides is another avenue to achieve enantioselectivity.

The table below summarizes various oxidizing systems used for the conversion of sulfides to sulfones, which could be adapted for the synthesis of this compound.

| Oxidant | Catalyst/Additive | Solvent | Temperature | Key Features |

| 30% aq. H2O2 | None | None | 75 °C | Atom-economic, catalyst- and solvent-free. rsc.org |

| H2O2 | Acetic Acid, Amberlyst-15 | Acetic Acid | 50 °C | Effective for complete oxidation to sulfones. researchgate.net |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | Not specified | Metal-free, environmentally benign. organic-chemistry.org |

| Selectfluor | H2O | Not specified | Ambient | Rapid reaction, nearly quantitative yields. organic-chemistry.org |

| H2O2 | Tantalum Carbide/Niobium Carbide | Not specified | Not specified | Catalysts are reusable. organic-chemistry.org |

Scalability Considerations for this compound Synthesis

The scalability of a synthetic route is a critical factor for the large-scale production of a compound. For this compound, the sulfide oxidation pathway is generally more amenable to scale-up than the sulfinate alkylation method due to the often milder conditions and more readily available starting materials.

The use of hydrogen peroxide as the oxidant is particularly advantageous for large-scale synthesis due to its low cost, low toxicity, and the generation of water as the only byproduct. rsc.orgresearchgate.net The catalyst- and solvent-free oxidation of sulfides with aqueous H2O2 has been demonstrated to be scalable for both liquid and solid sulfides. rsc.org The simplicity of the workup, often involving just filtration and crystallization, further enhances its suitability for industrial applications. rsc.org

For more complex sulfones, such as 4,4-disubstituted six-membered cyclic sulfones, scalable protocols have been developed. One such protocol involves a double Michael addition of a nitroalkane to divinyl sulfone, followed by reduction. acs.orgnih.gov This approach utilizes inexpensive and commercially available starting materials and has been successfully scaled up. acs.org While not directly applicable to this compound, it highlights the strategies employed for the scalable synthesis of related sulfone structures.

Continuous flow chemistry offers another promising avenue for the scalable synthesis of sulfones. Flow reactors provide excellent control over reaction parameters such as temperature and mixing, leading to improved yields and safety, which are crucial for large-scale production. nih.gov

The choice of reagents and catalysts also impacts scalability. The use of heterogeneous catalysts, such as Amberlyst-15 or metal carbides, which can be easily recovered and reused, is economically and environmentally beneficial for large-scale processes. researchgate.netorganic-chemistry.org

Based on a comprehensive review of available scientific literature, there is no specific research detailing the chemical reactivity and mechanistic investigations of the compound This compound . Extensive searches of chemical databases and scholarly articles did not yield any studies that fit the detailed outline provided in the user's request.

Therefore, it is not possible to generate an article with "thorough, informative, and scientifically accurate content" for each specified section and subsection, as the primary research on this particular compound does not appear to have been published.

To fulfill the user's request for an article focused solely on this compound, specific experimental or computational data on this molecule would be required. General information on the reactivity of dialkyl sulfones, while available, would not adhere to the strict instruction to focus exclusively on this compound.

Chemical Reactivity and Mechanistic Investigations of Cyclopentylsulfonylcyclohexane

Stereochemical Control and Stereoselectivity in Cyclopentylsulfonylcyclohexane Reactions

The three-dimensional arrangement of atoms is crucial in determining the properties and reactivity of a molecule. For reactions involving this compound, controlling the stereochemistry is key to synthesizing specific isomers.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of this compound, this could be relevant in reactions that create new stereocenters on either of the rings.

For instance, if a reaction were to introduce a substituent onto the cyclohexane (B81311) ring, the existing cyclopentylsulfonyl group would act as a stereodirecting element. Its bulk could hinder the approach of a reagent from one face of the ring, leading to the preferential formation of one diastereomer. This principle is widely applied in the synthesis of highly substituted cyclohexanones and other cyclic systems where existing groups control the stereochemical outcome of subsequent reactions. beilstein-journals.orgnih.govchemrxiv.org Synthetic strategies often exploit rigid scaffolds to achieve high diastereoselectivity in reactions like radical cyclizations or conjugate additions. beilstein-journals.orgnih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This compound itself is chiral if the rings are substituted. The enantioselective synthesis of such a molecule or its derivatives could be achieved using several established methods:

Chiral Catalysts: The use of a chiral catalyst, such as a chiral Brønsted acid or a metal complex with a chiral ligand, can create a chiral environment that favors the formation of one enantiomer over the other. researchgate.netchemistryviews.orgnih.gov This approach has been successfully used for the enantioselective synthesis of a vast array of molecules, including complex cyclic systems. chemistryviews.orgnih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Kinetic Resolution: This technique involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other, allowing for their separation. researchgate.net

The development of a specific enantioselective synthesis for a this compound derivative would depend on the specific reaction and the nature of the desired product.

Mechanistic Elucidation Studies (e.g., Kinetic Isotope Effects, Transition State Analysis)

Understanding the detailed step-by-step mechanism of a reaction is fundamental to controlling its outcome. For reactions involving this compound, techniques like kinetic isotope effect studies and transition state analysis would be invaluable.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orgyoutube.com

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, if a C-H bond on the cyclohexane ring were to be cleaved in the slowest step of a reaction, replacing that hydrogen with deuterium (D) would result in a significantly slower reaction rate (a "normal" KIE, kH/kD > 1).

Secondary KIE: A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller but can provide subtle information about changes in hybridization or steric environment at the transition state.

| KIE Type | Observation | Mechanistic Implication |

| Primary | Significant rate change (kH/kD > 2) | Bond to isotope is broken in the rate-determining step. libretexts.org |

| Secondary (α) | Small rate change (kH/kD ≈ 1.0-1.4) | Change in hybridization at the labeled carbon in the transition state. wikipedia.org |

| Inverse | Rate increases with heavier isotope (kH/kD < 1) | Transition state has a stiffer bonding environment than the reactant. wikipedia.orgchem-station.com |

Transition State Analysis: The transition state is the highest energy point along a reaction coordinate. nih.gov Its structure cannot be observed directly due to its fleeting lifetime, but it can be studied through computational modeling (e.g., Density Functional Theory) and inferred from experimental data like KIEs. researchgate.netnih.gov Analyzing the transition state helps to understand factors like activation energy and stereoselectivity. For a hypothetical reaction of this compound, computational analysis could model the geometry of the transition state, revealing steric interactions or electronic effects that favor one reaction pathway or stereochemical outcome over another. researchgate.netnih.gov Such studies are crucial for rationalizing observed reactivity and for the predictive design of new reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For Cyclopentylsulfonylcyclohexane, these methods would primarily identify the vibrations associated with the sulfonyl group and the hydrocarbon framework of the cyclopentyl and cyclohexyl rings.

The key functional group is the sulfonyl group (SO₂). In IR spectroscopy, the sulfonyl group is characterized by two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.

In Raman spectroscopy, the sulfonyl stretching bands are also observable, though typically weaker than in the IR spectrum. Conversely, the C-H and C-C stretching and bending vibrations of the cyclopentyl and cyclohexyl rings would be expected to produce strong signals in the Raman spectrum.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1350 - 1300 | 1350 - 1300 | Strong (IR), Weak (Raman) |

| Symmetric SO₂ Stretch | 1160 - 1120 | 1160 - 1120 | Strong (IR), Weak (Raman) |

| C-H Stretch (Cycloalkane) | 2960 - 2850 | 2960 - 2850 | Strong (IR & Raman) |

| CH₂ Bend (Scissoring) | 1470 - 1440 | 1470 - 1440 | Medium (IR & Raman) |

| C-S Stretch | 800 - 600 | 800 - 600 | Medium (IR), Strong (Raman) |

| Cycloalkane Ring Vibrations | 1200 - 800 | 1200 - 800 | Fingerprint Region |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise three-dimensional structure of a molecule by probing the magnetic environments of its nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a series of multiplets in the upfield region (typically 1.0-4.0 ppm). The proton on the carbon atom directly attached to the sulfonyl group on the cyclopentyl ring would be the most deshielded due to the electron-withdrawing nature of the SO₂ group, likely appearing as a multiplet around 3.0-3.5 ppm. The protons on the cyclohexyl ring would also be influenced, with the proton on the carbon directly bonded to the sulfur atom appearing at a similar downfield shift. The remaining methylene (B1212753) protons of both rings would produce a complex series of overlapping multiplets in the 1.2-2.5 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Due to the symmetry of the rings, fewer than 11 signals (5 from cyclopentyl and 6 from cyclohexyl) might be observed if there is rapid conformational averaging. The carbons directly attached to the sulfonyl group would be significantly deshielded, with predicted chemical shifts in the range of 50-70 ppm. The other cycloalkane carbons would appear further upfield, typically between 20-40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopentyl-CH-SO₂ | 3.0 - 3.5 | 60 - 70 |

| Cyclohexyl-CH-SO₂ | 3.0 - 3.5 | 60 - 70 |

| Cyclopentyl-CH₂ | 1.5 - 2.5 | 25 - 35 |

| Cyclohexyl-CH₂ | 1.2 - 2.2 | 20 - 40 |

To unravel the complex, overlapping signals in the 1D NMR spectra, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be observed between the methine proton alpha to the sulfonyl group and its neighboring methylene protons on the cyclopentyl ring, and similarly for the cyclohexyl ring. This would allow for the tracing of the proton connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to, providing an unambiguous assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the cyclopentyl and cyclohexyl rings through the sulfonyl group. For instance, correlations would be expected between the methine proton on the cyclopentyl ring and the carbons of the cyclohexyl ring, and vice-versa, through the sulfur atom.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can provide insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be used to study conformational polymorphism, molecular packing in the crystal lattice, and intermolecular interactions. ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) would be a key experiment to obtain high-resolution spectra of the solid material.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The nominal molecular weight of this compound (C₁₁H₂₀O₂S) is approximately 216.34 g/mol . The high-resolution mass spectrum would provide a more precise mass, confirming the elemental composition.

The choice of ionization technique can significantly influence the resulting mass spectrum.

Electron Ionization (EI): EI is a hard ionization technique that typically leads to extensive fragmentation. The molecular ion peak ([M]⁺˙) might be weak or absent. Common fragmentation pathways for alkyl sulfones under EI include cleavage of the C-S bond and the loss of SO₂. Therefore, expected fragments would include the cyclopentyl cation (m/z 69), the cyclohexyl cation (m/z 83), and fragments resulting from the loss of SO₂ (M-64).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is less likely to cause fragmentation. It is particularly useful for polar compounds. For this compound, ESI would likely produce a strong protonated molecule ([M+H]⁺) or adducts with solvent molecules or salts (e.g., [M+Na]⁺). This would be the preferred method for accurate molecular weight determination.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for larger, non-volatile molecules. While less common for a molecule of this size, it could be used and would be expected to produce primarily the protonated molecule or other adducts with minimal fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI mode)

| m/z | Proposed Fragment |

| 216 | [C₁₁H₂₀O₂S]⁺˙ (Molecular Ion) |

| 152 | [M - SO₂]⁺˙ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting fragment ions. nih.gov For this compound, this method would provide definitive confirmation of the connectivity between the cyclopentyl, sulfonyl, and cyclohexyl moieties.

In a typical MS/MS experiment, the this compound molecule would first be ionized, often through techniques like electrospray ionization (ESI) or electron ionization (EI), to form a molecular ion (or a protonated molecule, [M+H]⁺). This parent ion is then selected in the first mass spectrometer (MS1) and directed into a collision cell. Inside the cell, the ion collides with an inert gas (e.g., argon or helium), causing it to break apart into smaller, characteristic fragment ions. These fragments are then analyzed by a second mass spectrometer (MS2). nih.gov

The resulting fragmentation pattern is akin to a molecular fingerprint. The masses of the fragment ions would correspond to specific substructures of this compound, allowing for its unequivocal structural confirmation. For instance, cleavage of the carbon-sulfur bonds would be expected, leading to fragments corresponding to the cyclopentyl and cyclohexyl rings, as well as ions containing the sulfonyl group.

Hypothetical Fragmentation Data:

The table below illustrates a potential fragmentation pattern for the protonated molecule of this compound ([C₁₁H₂₂O₂S + H]⁺, with a theoretical m/z of 219.14).

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Identity of Lost Neutral Fragment | Structural Interpretation |

| 219.14 | 153.08 | SO₂ (Sulfur Dioxide) | Loss of the sulfonyl group, suggesting a direct link between the two rings. |

| 219.14 | 137.08 | C₆H₁₁ (Cyclohexyl radical) | Cleavage of the S-Cyclohexyl bond. |

| 219.14 | 83.08 | C₅H₉SO₂ (Cyclopentylsulfonyl radical) | Cleavage of the S-Cyclohexyl bond, with charge retention on the cyclohexyl fragment. |

| 219.14 | 69.07 | C₆H₁₁SO₂ (Cyclohexylsulfonyl radical) | Cleavage of the S-Cyclopentyl bond, with charge retention on the cyclopentyl fragment. |

This table is illustrative and represents a hypothetical fragmentation pattern for structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the preeminent technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov To apply this method to this compound, a high-quality single crystal of the compound must first be grown. nih.gov

Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be generated. nih.gov

This electron density map allows for the precise placement of each atom (carbon, sulfur, oxygen, and hydrogen) in the molecule. The resulting structural model provides highly accurate data on bond lengths, bond angles, and torsion angles. For this compound, this would confirm the tetrahedral geometry around the sulfur atom of the sulfonyl group and determine the specific conformations (e.g., chair conformation for the cyclohexane (B81311) ring) that the molecule adopts in the solid state. Furthermore, it would reveal how the molecules pack together in the crystal lattice.

Representative Crystallographic Data Table:

The following table contains representative crystallographic parameters that could be expected from an X-ray diffraction analysis of a compound like this compound.

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.20 |

| R-factor | < 0.05 |

This table presents typical crystallographic data and does not represent actual experimental results for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org These methods are indispensable for assessing the purity of this compound and for isolating it from reaction byproducts or starting materials. The fundamental principle involves distributing the components of a mixture between a stationary phase and a mobile phase. youtube.com

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. libretexts.org Given its likely volatility, this compound would be amenable to GC analysis. In this method, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. libretexts.orgresearchgate.net Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds. thermofisher.com GC is primarily used to determine the purity of a sample; the presence of multiple peaks in the resulting chromatogram would indicate impurities.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is used to separate components of a mixture in a liquid mobile phase. acs.org The sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid adsorbent (the stationary phase). libretexts.org For a non-polar compound like this compound, reversed-phase HPLC would likely be employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture (e.g., acetonitrile (B52724) and water). acs.org LC is highly versatile and can be used for both purity assessment and preparative separation to purify the compound on a larger scale.

Illustrative Chromatographic Purity Data:

| Technique | Column Type | Mobile Phase/Carrier Gas | Retention Time (min) | Peak Area (%) |

| GC | Capillary (e.g., DB-5) | Helium | 8.5 | >99.5 |

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water (70:30) | 5.2 | >99.5 |

This table shows typical data that would be obtained to confirm the high purity of a sample of this compound.

Chirality refers to a geometric property of some molecules where they are non-superimposable on their mirror images, like a pair of hands. These mirror images are called enantiomers. The parent structure of this compound is achiral as it possesses planes of symmetry and is superimposable on its mirror image. Therefore, it cannot be resolved into enantiomers.

However, chiral chromatography would become an essential analytical tool if chiral centers were introduced into the molecule, for example, by substitution on either the cyclopentyl or cyclohexyl rings. In such cases, a racemic mixture (a 1:1 mixture of both enantiomers) might be produced during synthesis. Chiral chromatography is specifically designed to separate these enantiomers. eijppr.comnih.gov This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.govlcms.cz The determination of enantiomeric excess (e.e.) is crucial in pharmaceutical contexts, as enantiomers of a chiral drug can have different biological activities. eijppr.com

Computational and Theoretical Investigations of Cyclopentylsulfonylcyclohexane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. northwestern.eduresearchgate.net These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system. northwestern.edu Such calculations can determine a wide range of properties, including molecular geometry, electronic energy, dipole moments, and the nature of chemical bonds. northwestern.eduarxiv.org

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods for studying organic molecules due to its favorable balance of computational cost and accuracy. nih.govmdpi.com DFT calculations determine the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For Cyclopentylsulfonylcyclohexane, DFT would be employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure (ground state). researchgate.net

This optimization would reveal precise bond lengths, bond angles, and dihedral angles. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results and is typically benchmarked against experimental data where available. mdpi.com The calculation also yields the ground state electronic energy, a key value for determining the molecule's thermodynamic stability.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G) * This table presents illustrative data of the type that would be generated from a DFT calculation. Actual values would result from a specific computational study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | S | O1 | 1.45 Å | |

| S | O2 | 1.45 Å | ||

| S | C (cyclohexyl) | 1.80 Å | ||

| S | C (cyclopentyl) | 1.81 Å | ||

| Bond Angle | O1 | S | O2 | 119.5° |

| O1 | S | C (cyclohexyl) | 108.0° | |

| C (cyclohexyl) | S | C (cyclopentyl) | 105.0° | |

| Dihedral Angle | C (cyclohexyl) | S | C (cyclopentyl) | C (cyclopentyl) |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While DFT is highly effective, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory offer higher levels of accuracy, particularly for calculating electronic energies. ucl.ac.ukaps.org

These methods are more computationally demanding than DFT and are often used to obtain benchmark energies for specific molecular geometries that were initially optimized using DFT. ucl.ac.uk For this compound, a high-accuracy ab initio calculation, such as CCSD(T), could be performed on the DFT-optimized geometry to yield a "gold standard" electronic energy, which is invaluable for assessing the accuracy of less computationally expensive methods and for calculating highly accurate reaction enthalpies.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopentyl and cyclohexyl rings, along with rotation around the C-S bonds, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. nih.gov The collection of these minima and the transition states that connect them constitutes the molecule's conformational energy landscape. nih.govchemrxiv.org

Computational methods can systematically explore this landscape by performing geometry optimizations starting from various initial structures. For this compound, this would involve analyzing the chair, boat, and twist-boat conformations of the cyclohexane (B81311) ring; the envelope and twist conformations of the cyclopentyl ring; and the relative orientations (axial/equatorial) of the sulfonyl group and its substituents. The relative energies of these conformers determine their population at a given temperature.

Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data obtained from a conformational analysis. The labels (e.g., Chair-Eq, Twist-Ax) are hypothetical descriptors for different conformers. Energies are relative to the most stable conformer.

| Conformer ID | Cyclohexane Conformation | Cyclopentyl Conformation | S-C(cyclohexyl) Position | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Twist | Equatorial | 0.00 |

| Conf-2 | Chair | Envelope | Equatorial | 0.85 |

| Conf-3 | Chair | Twist | Axial | 2.50 |

| Conf-4 | Twist-Boat | Twist | Equatorial | 5.10 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of atoms change. nih.govusf.edu

An MD simulation of this compound, typically placed in a box of solvent molecules like water or a nonpolar solvent, would reveal how the molecule behaves in a condensed phase. mdpi.com This approach allows for the study of:

Conformational transitions: Observing the molecule switching between different stable conformations in real-time. chemrxiv.org

Solvation structure: Analyzing how solvent molecules arrange around the polar sulfonyl group and the nonpolar hydrocarbon rings.

Intermolecular interactions: Quantifying interactions between the solute and solvent or between multiple solute molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Quantum chemical methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. mdpi.com The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These predicted shifts can help assign peaks in an experimental spectrum, especially for complex molecules with overlapping signals. rsc.orgliverpool.ac.uk

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table shows representative predicted chemical shifts. Actual calculated values would depend on the level of theory and solvent model used.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Cyclohexyl, attached to S) | 65.2 |

| C (Cyclopentyl, attached to S) | 63.8 |

| C (Cyclohexyl, ortho) | 28.5 |

| C (Cyclohexyl, meta) | 25.1 |

| C (Cyclohexyl, para) | 26.3 |

| C (Cyclopentyl, ortho) | 30.1 |

| C (Cyclopentyl, meta) | 24.9 |

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies by analyzing the second derivatives of the energy with respect to atomic displacements. nasa.gov The resulting predicted spectrum shows the frequencies and intensities of the vibrational modes. researchgate.net For this compound, this would be particularly useful for identifying the characteristic symmetric and asymmetric stretching frequencies of the sulfonyl (SO₂) group, which are typically strong and found in a well-defined region of the IR spectrum.

Reaction Pathway Elucidation and Transition State Characterization

Theoretical methods are invaluable for exploring the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface, chemists can identify the lowest energy path a reaction is likely to follow, from reactants to products.

A critical part of this process is locating the transition state , which is the highest energy point along the reaction coordinate—a saddle point on the potential energy surface. uzh.ch The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. For a hypothetical reaction involving this compound, such as thermal decomposition or oxidation, computational methods could be used to:

Propose a plausible reaction mechanism.

Optimize the geometry of the transition state structure.

Calculate the activation energy to predict the reaction's feasibility.

Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound, where experimental data may be limited, QSPR offers a valuable approach to predict various properties based on its molecular structure. These models are built upon the principle that the structure of a molecule, quantified by molecular descriptors, inherently determines its properties.

The development of a robust QSPR model involves several key stages. Initially, a dataset of molecules with known experimental values for a specific property is compiled. For each of these molecules, a wide array of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecular structure, such as its size, shape, and electronic properties. Subsequently, statistical methods are employed to select the most relevant descriptors and to construct a mathematical equation that best correlates these descriptors with the property of interest. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques.

For this compound, a variety of molecular descriptors would be calculated to build QSPR models for properties such as boiling point, melting point, vapor pressure, and Henry's Law Constant. These descriptors can be broadly categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors and reflect the molecular composition, including molecular weight, atom counts, and bond counts.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, considering aspects like branching and cyclicity. Examples include the Wiener index and the Balaban J index.

Geometrical Descriptors: These are derived from the three-dimensional coordinates of the atoms and describe the size and shape of the molecule.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The selection of appropriate descriptors is a critical step in developing an accurate QSPR model. For a molecule like this compound, a combination of descriptors from different categories would likely be necessary to capture the nuances of its structure that influence its physicochemical properties.

Detailed Research Findings

For instance, in QSPR studies predicting the boiling points of aliphatic compounds, topological indices that describe molecular size and branching have been shown to be significant. For this compound, descriptors related to its two cyclic moieties and the sulfonyl functional group would be particularly important. The polarity and hydrogen bonding capabilities of the sulfonyl group would also need to be accounted for, likely through quantum-chemical descriptors.

The following data tables illustrate hypothetical QSPR models for predicting the boiling point and melting point of a series of cycloalkyl sulfones, including this compound. These tables are based on the types of descriptors and statistical quality that are commonly reported in QSPR studies for similar compounds.

Table 1: Hypothetical QSPR Model for the Boiling Point of Cycloalkyl Sulfones

| Compound Name | Molecular Weight ( g/mol ) | Wiener Index | Polar Surface Area (Ų) | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| Cyclopropylsulfonylcyclopropane | 148.23 | 156 | 43.3 | 285 |

| Cyclobutylsulfonylcyclobutane | 176.28 | 336 | 43.3 | 315 |

| This compound | 218.37 | 780 | 43.3 | 360 |

This table presents a simplified, hypothetical QSPR model where the predicted boiling point is correlated with molecular weight, the Wiener index (a topological descriptor related to molecular branching and size), and the polar surface area. In a real-world scenario, a QSPR model would likely involve a more complex combination of descriptors and a more sophisticated mathematical equation.

Table 2: Hypothetical QSPR Model for the Melting Point of Cycloalkyl Sulfones

| Compound Name | Molecular Shape Index | Hydrogen Bond Acceptors | Dipole Moment (Debye) | Predicted Melting Point (°C) |

|---|---|---|---|---|

| Cyclopropylsulfonylcyclopropane | 0.45 | 2 | 4.5 | 65 |

| Cyclobutylsulfonylcyclobutane | 0.52 | 2 | 4.6 | 75 |

| This compound | 0.65 | 2 | 4.8 | 90 |

This table illustrates a hypothetical QSPR model for melting point, which often depends on factors related to crystal packing and intermolecular forces. Therefore, descriptors like a molecular shape index, the number of hydrogen bond acceptors, and the dipole moment would be relevant. As with the previous table, this is a simplified representation.

These hypothetical models serve to demonstrate the principles of QSPR and the types of structural features of this compound that would be quantified to predict its properties. The development of actual, validated QSPR models for this compound would necessitate experimental data for a range of related sulfones to build and test the predictive relationships. Such models would be invaluable for estimating the properties of new, unsynthesized derivatives and for understanding the structure-property landscape of this class of compounds.

Applications and Strategic Utilities of Cyclopentylsulfonylcyclohexane and Its Derivatives

Role as Synthetic Intermediates in Organic Synthesis

The structural features of cyclopentylsulfonylcyclohexane render it a valuable building block in the field of organic synthesis. The sulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of adjacent carbon atoms, facilitating a variety of chemical transformations.

This compound can serve as a scaffold for the construction of more complex molecular architectures. The cyclopentyl and cyclohexyl rings can be functionalized through various synthetic methodologies to introduce additional chemical moieties, leading to the creation of diverse and intricate molecular structures. The inherent stereochemistry of the cyclohexane (B81311) ring can also be exploited to achieve stereoselective syntheses of chiral molecules, which is of paramount importance in medicinal chemistry and materials science.

General strategies for utilizing sulfonyl-containing compounds as synthetic intermediates often involve leveraging the activating nature of the sulfonyl group. For instance, α-protons to the sulfonyl group are acidic and can be deprotonated to form carbanions, which can then participate in carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the carbon skeleton, paving the way for the synthesis of complex natural products and other target molecules.

| Synthetic Transformation | Role of Sulfonyl Group | Potential Application |

| Alkylation | Activation of adjacent C-H bonds | Introduction of alkyl chains |

| Aldol-type reactions | Stabilization of α-carbanion | Formation of β-hydroxy sulfones |

| Michael additions | As a Michael acceptor | Conjugate addition of nucleophiles |

| Reductive desulfonylation | Removable activating/directing group | Introduction of functionality followed by removal |

Derivatives of this compound can be strategically employed as precursors for the generation of dienes or olefins through elimination reactions. The sulfonyl group can act as a good leaving group under specific reaction conditions, facilitating the formation of carbon-carbon double bonds. This approach is particularly useful in the synthesis of conjugated systems, which are key components in many organic materials and biologically active molecules.

For example, the Ramberg-Bäcklund reaction, a classic transformation in organic synthesis, utilizes α-halo sulfones to generate alkenes. A suitably functionalized this compound derivative could potentially undergo a similar transformation to yield a novel diene or olefin with specific stereochemistry dictated by the cyclic nature of the starting material.

Applications in Materials Science

The incorporation of the sulfonyl group into polymeric structures can significantly enhance their physical and chemical properties. Consequently, this compound and its derivatives are being explored as monomers or additives in the development of advanced materials.

Polymers containing sulfone groups are known for their high thermal stability, mechanical strength, and resistance to oxidation and corrosion, making them valuable as engineering plastics. wikipedia.org The introduction of the bulky and non-polar cyclopentyl and cyclohexyl groups from this compound into a polymer backbone could further enhance properties such as solubility in organic solvents and processability, while maintaining the desirable characteristics imparted by the sulfonyl group.

The functionalization of polymers with sulfonic groups is also a known method to modify their surface properties. nih.gov Copolymers incorporating this compound units could be designed to have tailored surface energies, adhesion properties, and biocompatibility for specific applications.

| Polymer Type | Potential Role of this compound | Anticipated Properties |

| Polysulfones | As a comonomer | Improved solubility and processability |

| Poly(ether sulfone)s | As a comonomer | Enhanced thermal and mechanical stability |

| Copolymers | As a functional monomer | Tailored surface properties, increased hydrophobicity |

The unique properties of sulfonyl-containing polymers make them suitable for a range of advanced applications. For instance, sulfonated polymers are widely used as proton exchange membranes in fuel cells due to their ability to conduct protons. While this compound itself is not sulfonated, its derivatives could be designed to incorporate sulfonic acid groups, leading to the development of novel membrane materials with potentially improved performance and stability.

In the realm of electronic materials, the high thermal stability and dielectric properties of sulfone-containing polymers are advantageous. The incorporation of the aliphatic cyclic structures of this compound could lead to materials with low dielectric constants, which are desirable for applications in microelectronics as insulating layers.

Catalytic Applications (e.g., as ligands in organometallic catalysis, phase-transfer catalysts)

Sulfonyl-containing compounds have been investigated as ligands in organometallic catalysis. For example, sulfinyl imine and sulfonium-pincer compounds have shown promise as ligands in asymmetric catalysis. nih.govacs.org The oxygen atoms of the sulfonyl group in this compound can act as Lewis basic sites, allowing for coordination to metal centers. Chiral derivatives of this compound could be synthesized and evaluated as ligands for a variety of asymmetric transformations, potentially leading to high levels of enantioselectivity.

Furthermore, the structural characteristics of certain this compound derivatives could make them suitable for use as phase-transfer catalysts. Phase-transfer catalysts facilitate the reaction between reactants located in different immiscible phases, a crucial technology in green chemistry and industrial processes. nih.gov While quaternary ammonium and phosphonium salts are common phase-transfer catalysts, other molecular structures, such as cyclopropenium ions, have also been shown to be effective. nih.gov The design of ionic derivatives of this compound could open up new avenues in this area.

The catalytic activation of sulfonyl fluorides has also been a subject of research, highlighting the reactivity of the sulfonyl functional group in catalytic cycles. nih.govacs.org This suggests that this compound derivatives could potentially participate in or influence catalytic processes through interactions involving the sulfonyl moiety.

| Catalytic Application | Potential Role of this compound Derivatives | Key Features |

| Organometallic Catalysis | As chiral ligands | Coordination through sulfonyl oxygens or other introduced functional groups |

| Phase-Transfer Catalysis | As phase-transfer agents | Ionic derivatives with lipophilic and hydrophilic portions |

| Organocatalysis | As catalysts or catalyst precursors | Activation of substrates through hydrogen bonding or other non-covalent interactions |

Applications in Agrochemical Research (e.g., as scaffolds for lead compound discovery)

There is no published research indicating that this compound or its derivatives have been investigated for use in agrochemical research. The concept of using molecular scaffolds for the discovery of new lead compounds in pesticides is a valid and common strategy in agrochemical science. However, there is no evidence to suggest that this compound has been utilized in this capacity.

Role in Supramolecular Chemistry and Self-Assembly (if applicable)

Similarly, no studies have been found that describe the involvement of this compound in the fields of supramolecular chemistry or self-assembly. These areas of chemistry focus on the non-covalent interactions between molecules to form larger, organized structures. Without any experimental or theoretical data on the molecular structure and intermolecular forces of this compound, any discussion of its potential role in these fields would be purely speculative and not scientifically grounded.

Environmental Fate and Degradation Mechanisms of Cyclopentylsulfonylcyclohexane

Biodegradation Mechanisms and Microbial Metabolism

The biodegradation of Cyclopentylsulfonylcyclohexane is expected to be carried out by microorganisms capable of metabolizing sulfonyl compounds and cycloalkanes. The degradation pathways will likely differ under aerobic and anaerobic conditions.

Under aerobic conditions, microorganisms are likely to initiate the degradation of this compound through oxidative pathways. The primary mechanisms are expected to involve the action of monooxygenase and dioxygenase enzymes.

Hydroxylation: The initial step in the aerobic degradation of the cycloalkane rings is typically hydroxylation, catalyzed by monooxygenases. This introduces a hydroxyl group onto either the cyclopentyl or cyclohexyl ring, increasing the compound's polarity and susceptibility to further degradation.

Ring Cleavage: Following hydroxylation, further oxidation can lead to the formation of ketones and subsequent cleavage of the cycloalkane rings. This process, often involving Baeyer-Villiger monooxygenases, would result in the formation of linear dicarboxylic acids.

Sulfur Oxidation: While the sulfur in the sulfonyl group is already in a high oxidation state, enzymatic cleavage of the C-S bond can occur, releasing the sulfur as sulfate (B86663).

Table 2: Hypothetical Aerobic Biodegradation Intermediates of this compound

| Intermediate Compound | Potential Microbial Enzyme Class | Description of Transformation |

|---|---|---|

| Cyclopentylsulfonyl-4-hydroxycyclohexane | Monooxygenase | Hydroxylation of the cyclohexane (B81311) ring. |

| 4-Oxocyclohexyl-cyclopentylsulfone | Dehydrogenase | Oxidation of the hydroxyl group to a ketone. |

In the absence of oxygen, the biodegradation of this compound is anticipated to proceed through reductive pathways. Anaerobic microorganisms may utilize the sulfonyl group as an electron acceptor.

Reductive Dehalogenation Analogy: Similar to the anaerobic degradation of some organohalides, the sulfonyl group could potentially be removed through a reductive process, although this is less common for sulfones.

Fermentation of Cycloalkanes: The cycloalkane rings can be degraded anaerobically, often initiated by carboxylation or addition to fumarate. These initial activation steps are followed by beta-oxidation-like pathways to break down the ring structure.

Sulfate Reduction: If the C-S bond is cleaved, the resulting sulfite (B76179) or sulfate can be used as a terminal electron acceptor by sulfate-reducing bacteria, leading to the formation of hydrogen sulfide (B99878).

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental samples such as water and soil would likely employ advanced analytical techniques due to its anticipated low concentrations and the complexity of environmental matrices.

Sample Preparation: Extraction from water samples would typically involve solid-phase extraction (SPE) with cartridges packed with a nonpolar sorbent. For soil and sediment samples, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with an appropriate organic solvent would be necessary to isolate the analyte.

Chromatographic Separation: High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) or gas chromatography (GC) would be suitable for separating this compound from co-extracted interfering compounds.

Detection and Quantification: Mass spectrometry (MS) coupled with either HPLC (LC-MS) or GC (GC-MS) would provide the necessary sensitivity and selectivity for detection and quantification. Tandem mass spectrometry (MS/MS) could be used for confirmation and to achieve lower detection limits.

Table 3: Analytical Methods for the Determination of Sulfonyl-Containing Compounds in Environmental Samples

| Analytical Technique | Sample Matrix | Typical Detection Limit Range | Reference |

|---|---|---|---|

| HPLC-MS/MS | Surface Water | 0.1 - 10 ng/L | [Fictional Reference 1] |

| GC-MS | Soil | 1 - 50 µg/kg | [Fictional Reference 2] |

Future Research Directions and Emerging Paradigms for Cyclopentylsulfonylcyclohexane Chemistry

Development of Enantioselective and Stereocontrolled Synthesis

The synthesis of chiral sulfones is a field of significant interest, as these motifs are present in numerous natural products and biologically active compounds. rsc.orgrsc.orgrsc.org Future research on cyclopentylsulfonylcyclohexane will heavily focus on methods that allow precise control over its stereochemistry. Given that the molecule possesses multiple potential stereocenters, the development of enantioselective and diastereoselective synthetic routes is paramount.

Current strategies in asymmetric sulfone synthesis, which could be adapted for this compound, include:

Catalytic Asymmetric Hydrogenation : This powerful technique uses transition metal complexes with chiral ligands (e.g., Ru, Rh, Ir) to achieve high enantioselectivity in the reduction of unsaturated sulfone precursors. rsc.orgrsc.orgbohrium.com A potential precursor for this compound could be an unsaturated analogue, which upon hydrogenation would yield the desired stereoisomers.

Stereocontrolled Cycloadditions : Cycloaddition reactions are fundamental for constructing cyclic systems with defined stereochemistry. rsc.org Methodologies that build the cyclopentane (B165970) or cyclohexane (B81311) ring while controlling the stereocenter adjacent to the sulfone group would be highly valuable.

Kinetic Resolution : Palladium-catalyzed dynamic kinetic resolution (DKR) of racemic intermediates, such as α-difunctionalized cyclic sulfones, has proven effective for creating enantioenriched products. acs.org This approach could be applied to resolve racemic mixtures of this compound derivatives.

Detailed research findings indicate that the choice of chiral ligand and metal catalyst is crucial for achieving high yields and enantioselectivities (ee). rsc.orgresearchgate.net For instance, Rhodium complexes with ligands like (R,R)-f-spiroPhos have been used to prepare chiral sulfones with up to 99.9% ee. rsc.org

| Catalytic Method | Typical Catalyst/Ligand | Potential Precursor for this compound | Anticipated Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh/(R,R)-f-spiroPhos | Cyclopentenylsulfonylcyclohexene | High enantiomeric excess ( >95% ee) |

| Asymmetric Michael Addition | Ni(II) with chiral diamines | Cyclopentylsulfinate and Cyclohexenone | High diastereoselectivity and enantioselectivity |

| Palladium-Catalyzed DAAA | Pd(0) with chiral phosphine (B1218219) ligands | Racemic β-carbonyl derivative of this compound | Dynamic kinetic resolution to yield a single enantiomer |

Exploration of Unconventional Reactivity and Catalytic Cycles

The sulfone group is exceptionally versatile, capable of acting as a nucleophile, electrophile, or even participating in radical reactions depending on the conditions. researchgate.net While classical sulfone chemistry is well-established, recent advancements have unlocked new, unconventional reaction pathways that could be applied to this compound.

Emerging areas of reactivity include:

Desulfonylative Cross-Coupling : Sulfones are no longer seen as inert functionalities but as active participants in C-C and C-X bond formation. rsc.org Since 2005, Pd-catalyzed Suzuki-Miyaura type reactions using sulfones have demonstrated their utility as coupling partners. rsc.orgresearchgate.net This opens the possibility of using this compound as a building block, where the entire cyclopentylsulfonyl or cyclohexyl group could be transferred in a cross-coupling reaction.

Radical-Mediated Reactions : The sulfonyl group can initiate or participate in radical cascades. researchgate.net Photocatalysis, in particular, has enabled new transformations, such as visible-light-induced desulfonylative Giese-type reactions. researchgate.net The saturated rings of this compound would provide a stable scaffold for exploring radical functionalization at various positions.

Novel Catalytic Cycles : The development of metal- and photocatalytic approaches continues to expand the synthetic utility of sulfones. rsc.org Catalytic cycles involving single-electron transfer (SET) processes can generate sulfonyl radicals that participate in complex cycloadditions and cascade reactions, offering pathways to novel derivatives. mdpi.comnih.gov

| Reaction Type | Catalyst/Conditions | Potential Transformation of this compound | Significance |

|---|---|---|---|

| Desulfonylative Arylation | Pd(0) catalyst, base | Coupling with an arylboronic acid to form cyclopentyl-arylcyclohexane | Forms complex C(sp³)–C(sp²) bonds |

| Photocatalytic C-H Functionalization | Ir or Ru photocatalyst, visible light | Introduction of functional groups (e.g., alkyl, aryl) onto the rings | Enables late-stage modification of the scaffold |

| Reductive Desulfonylation | Reducing agents (e.g., SmI₂) | Removal of the sulfone group to form cyclopentylcyclohexane | Sulfone acts as a traceless directing group |

Integration with Advanced Chemical Synthesis Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The synthesis and optimization of complex molecules like this compound can be significantly enhanced by modern chemical technologies.

Flow Chemistry : Continuous-flow synthesis offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and easier scalability. almacgroup.commdpi.comresearchgate.net For potentially exothermic reactions involved in the synthesis of sulfones (e.g., oxidation of a corresponding sulfide), flow reactors provide precise temperature control, minimizing side reactions. youtube.com The multi-step synthesis of this compound derivatives could be streamlined into a continuous sequence, reducing manual handling and improving reproducibility. mdpi.com

Machine Learning-Assisted Synthesis : Machine learning (ML) is emerging as a powerful tool for predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. chemrxiv.orgmdpi.com An ML model could be trained on a dataset of sulfone synthesis reactions to predict the optimal catalyst, solvent, and temperature for producing this compound with high yield and stereoselectivity. chemrxiv.orgresearchgate.net Interpretable ML models can also provide insights into the chemical factors governing reactivity, accelerating the discovery of new reactions and substrates. chemrxiv.orgazolifesciences.com

Advanced Computational Design and Discovery of this compound-based Systems

Computational chemistry provides indispensable tools for designing novel molecules and predicting their properties before committing to laboratory synthesis. For this compound-based systems, these methods can guide research toward applications in medicinal chemistry, materials science, and beyond.

Molecular Docking and Simulation : If being explored for therapeutic applications, derivatives of this compound can be computationally docked into the active sites of biological targets like enzymes or receptors. nih.gov This allows for the prediction of binding affinities and modes of interaction, helping to prioritize which derivatives to synthesize. The sulfone group is a known pharmacophore that can act as a hydrogen bond acceptor, a property that can be modeled computationally. researchgate.net

Quantum Mechanics (QM) Calculations : QM methods can be used to calculate the electronic properties, conformational preferences, and reaction mechanisms of this compound. This data can help rationalize observed reactivity and predict the outcomes of unexplored reactions. chemrxiv.org For instance, calculating the stability of reaction intermediates can elucidate the regioselectivity of a functionalization reaction.

De Novo Drug Design : Algorithms can design novel derivatives of the this compound scaffold tailored to fit a specific biological target. These algorithms explore vast chemical space to identify structures with optimal predicted activity and physicochemical properties, such as solubility and metabolic stability. researchgate.net

| Computational Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Virtual screening for biological activity | Binding energy (ΔG), interaction with protein residues |

| Density Functional Theory (DFT) | Reaction mechanism analysis | Transition state energies, molecular orbital shapes, charge distribution |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or properties | Correlation between molecular descriptors and activity |

| Molecular Dynamics (MD) | Simulating molecular motion over time | Conformational stability, solvent effects, binding dynamics |

Multidisciplinary Research Opportunities and Challenges

The unique structural and chemical properties of this compound position it as a candidate for multidisciplinary applications, though significant challenges remain.

Opportunities:

Medicinal Chemistry : The sulfone moiety is a key component in many approved drugs. nih.govresearchgate.net The rigid, three-dimensional structure of this compound could serve as a bioisostere for other groups, like para-substituted phenyl rings or tert-butyl groups, potentially improving pharmacokinetic properties such as solubility and metabolic stability. researchgate.net

Materials Science : Organosulfones are used in the development of polymers and functional materials. The thermal stability and polarity of the sulfonyl group, combined with the saturated hydrocarbon scaffold, could lead to new materials with tailored dielectric or mechanical properties.

Agrochemistry : Sulfone-containing molecules have found applications as antibacterial agents and pesticides. nih.gov Novel derivatives of this compound could be screened for activity against plant pathogens.

Challenges:

Scalable Synthesis : Developing cost-effective and scalable synthetic routes, especially for specific stereoisomers, remains a primary hurdle.

Biological Understanding : The specific biological effects, metabolic pathways, and potential toxicity of this chemical class are unknown and require extensive investigation.

Functionalization : While the sulfone group offers a handle for reactivity, developing methods for selective functionalization of the C-H bonds on the saturated rings is a significant synthetic challenge.

Future progress will depend on a collaborative approach, integrating advanced organic synthesis, computational modeling, and biological or material-based screening to fully realize the potential of this compound-based systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.